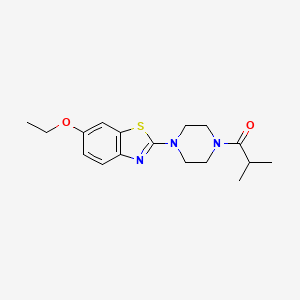

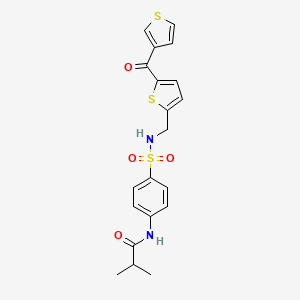

![molecular formula C12H10N4O2 B2582899 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034238-50-9](/img/structure/B2582899.png)

5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine compounds has been studied extensively. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine compounds have been studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Applications De Recherche Scientifique

Antibacterial Activity

Pyrazolopyridine derivatives, including those structurally related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit moderate to good activity against a range of Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (N. Panda, S. Karmakar, A. K. Jena, 2011).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and shown to exhibit promising in vitro potency against drug-susceptible Mycobacterium tuberculosis strains and multidrug-resistant strains. This suggests their potential as lead compounds for future antitubercular drug discovery (Jian-Feng Tang et al., 2015).

Cytotoxic Activity

Synthesized pyrazolopyridine and pyrazolopyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antifungal and Antimicrobial Agents

Studies on pyrazole derivatives, including those structurally akin to this compound, have shown significant antifungal and antimicrobial activities, highlighting their potential as phytopathogenic growth inhibitors (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007).

Antiavian Influenza Virus Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, showing remarkable activity against the avian influenza virus, which opens new avenues for antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit tunable photophysical properties .

Biochemical Pathways

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit beneficial properties as antimetabolites in purine biochemical reactions .

Result of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant inhibitory activity .

Action Environment

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit good stability under exposure to extreme ph .

Propriétés

IUPAC Name |

5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGXURTBYVYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

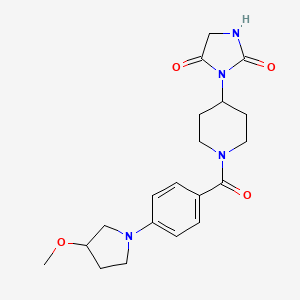

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)

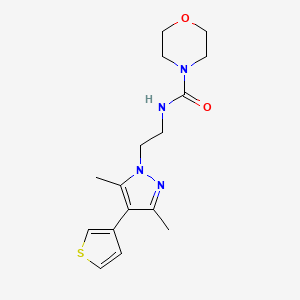

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)

![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)

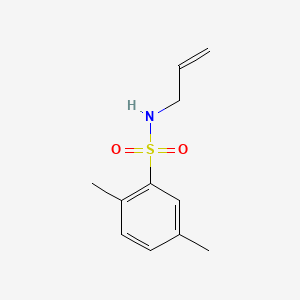

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)